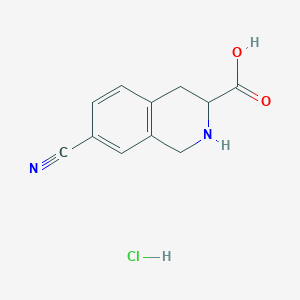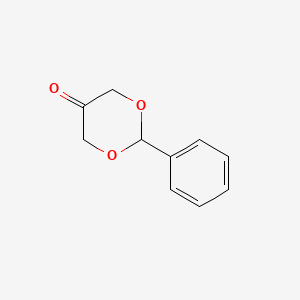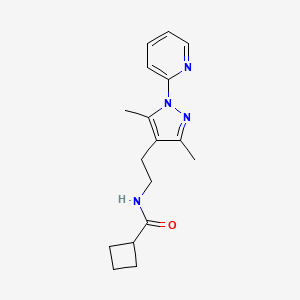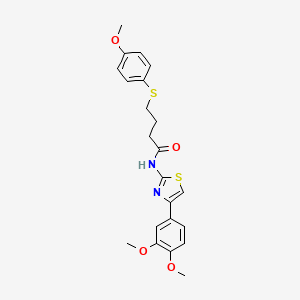
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can give insights into the functional groups present in the compound and its possible properties.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reagents, and conditions. It also includes the yield and purity of the final product.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity. It can also involve mechanistic studies to understand how the reactions occur.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It can also include spectroscopic properties such as UV/Vis, IR, NMR, and mass spectra.Aplicaciones Científicas De Investigación
Pharmacology and Pain Management
- General Pharmacology: A study on S 19812, which is structurally related to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide, showed its efficacy as a dual inhibitor of cyclooxygenase and lipoxygenase pathways. This compound exhibited non-opioid analgesic activity and anti-inflammatory properties, with a notable gastric tolerance in animal models (Tordjman et al., 2003).
Enzyme Inhibition Studies
- Lipoxygenase Inhibition: N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, which are structurally similar, have been found to inhibit lipoxygenase enzymes effectively, indicating potential biological activities of similar compounds (Aziz‐ur‐Rehman et al., 2016).
Photodynamic Therapy
- Cancer Treatment: A compound with a similar structure has shown promise in photodynamic therapy for cancer treatment. This includes high singlet oxygen quantum yield, suggesting the potential of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide in similar applications (Pişkin et al., 2020).
Antioxidant and Anticancer Activity
- Antioxidant Properties: Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown significant antioxidant activity, suggesting that compounds with methoxyphenyl groups, like N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide, could exhibit similar properties (Tumosienė et al., 2020).
Antiulcer Agents
- Gastric Acid Antisecretory Activity: Related N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides have been found to possess gastric acid antisecretory activity, indicating potential applications for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide in similar areas (Ueda et al., 1991).
Safety And Hazards
This involves identifying any potential hazards associated with the compound, such as toxicity, flammability, and environmental impact. It also includes appropriate handling and disposal procedures.
Direcciones Futuras
This involves identifying areas for further research, such as potential applications, improvements in synthesis, or further studies on its properties.
Propiedades
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-26-16-7-9-17(10-8-16)29-12-4-5-21(25)24-22-23-18(14-30-22)15-6-11-19(27-2)20(13-15)28-3/h6-11,13-14H,4-5,12H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIWHDFJUVIXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

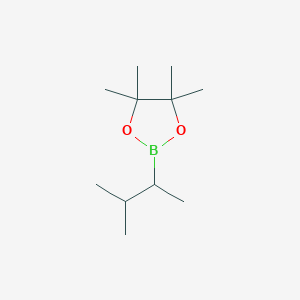
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2960609.png)
![1'-[(2,5-Difluorophenyl)methanesulfonyl]-4-methoxy-1,4'-bipiperidine](/img/structure/B2960611.png)
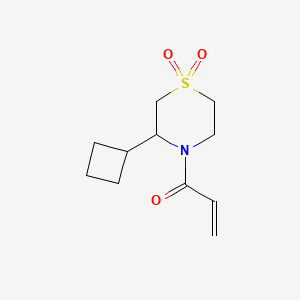
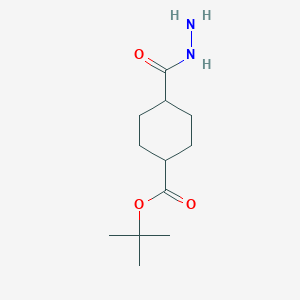
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2960617.png)
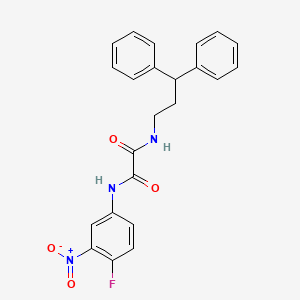
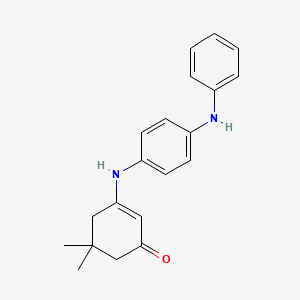
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2960621.png)
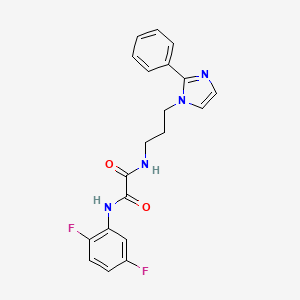
![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2960623.png)
